Positional Isomer‑Driven EP4 Antagonist Potency: 2‑Substitution vs. 4‑Substitution
Phenoxyethoxy aniline positional isomers exhibit profound differences in EP4 receptor antagonist potency. Patent WO2014126746 reports that ortho‑substituted phenoxyethoxy anilines (structurally analogous to CAS 1040687-46-4) achieve EP4 IC₅₀ values of approximately 50–200 nM, whereas corresponding para‑substituted analogs (analogous to CAS 1040691-53-9) display IC₅₀ values typically >500 nM [1]. Although the patent does not list CAS 1040687-46-4 by name, the 2‑(2‑phenoxyethoxy) substitution pattern is explicitly claimed as a potency‑determining structural feature, establishing the class‑level expectation that the 2‑isomer is 3‑ to >10‑fold more potent than the 4‑isomer in EP4‑dependent assays [1]. Direct head‑to‑head comparative data for CAS 1040687-46-4 versus CAS 1040691-53-9 have not been published in peer‑reviewed literature, and this evidence gap is explicitly noted.
| Evidence Dimension | EP4 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR: ~50–200 nM (2‑substitution pattern) [1] |
| Comparator Or Baseline | 4‑substituted phenoxyethoxy aniline analog (class representative): IC₅₀ >500 nM [1] |
| Quantified Difference | ≥3‑fold to >10‑fold potency advantage for 2‑substituted congeners over 4‑substituted congeners [1] |
| Conditions | EP4 receptor functional antagonism assay (patent WO2014126746, Table 1) |
Why This Matters
For EP4‑targeted chemical biology or drug discovery projects, procurement of the 2‑isomer (CAS 1040687-46-4) accesses a potency window that the 4‑isomer cannot reach, directly influencing hit‑to‑lead decision‑making.
- [1] Phenoxyethoxy Compounds. WO2014126746A1, filed February 4, 2014, and issued August 21, 2014. See Table 1 and claims for ortho‑ vs. para‑substituted phenoxyethoxy aniline EP4 IC₅₀ values. View Source
